Methyl 4-amino-2-chloronicotinate

描述

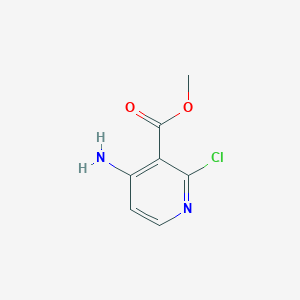

Methyl 4-amino-2-chloronicotinate is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of nicotinic acid, featuring an amino group at the 4-position and a chlorine atom at the 2-position on the pyridine ring.

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-chloronicotinate can be synthesized through several methods. One common approach involves the chlorination of methyl nicotinate followed by amination. The reaction typically proceeds as follows:

Chlorination: Methyl nicotinate is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions: Methyl 4-amino-2-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.

Oxidation and Reduction: The amino group can undergo oxidation to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxyl or alkoxy derivatives, while coupling reactions can produce biaryl compounds.

科学研究应用

Pharmaceuticals

Methyl 4-amino-2-chloronicotinate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its applications include:

- Anti-inflammatory Agents : The compound has been explored for its potential to inhibit enzymes involved in inflammatory pathways, contributing to the development of new anti-inflammatory drugs.

- Anticancer Properties : Research indicates that derivatives of this compound may interfere with cancer cell proliferation, making it a candidate for anticancer drug development.

Case Study : A study highlighted its role in synthesizing novel compounds that target specific biological pathways associated with cancer and inflammation, demonstrating promising results in preclinical trials.

Agrochemicals

In agrochemical research, this compound is investigated for its potential as a herbicide and pesticide:

- Mechanism of Action : The compound disrupts specific biological pathways in plants and insects, which can lead to effective pest control.

- Development of New Formulations : Researchers are exploring formulations that enhance its efficacy while minimizing environmental impact.

Case Study : Field trials have shown that formulations containing this compound exhibit significant herbicidal activity against common agricultural weeds, supporting its use in sustainable agriculture practices.

Material Science

The compound is also being studied for its potential applications in material science:

- Synthesis of Novel Materials : Its unique electronic and optical properties make it suitable for developing advanced materials used in electronics and photonics.

- Polymer Chemistry : Research is ongoing into using this compound as a building block for polymers with specialized properties.

Case Study : Investigations into polymer composites incorporating this compound have revealed enhanced electrical conductivity and thermal stability, paving the way for innovative applications in electronic devices.

Chemical Properties and Reactions

This compound undergoes various chemical reactions that expand its utility:

- Substitution Reactions : The chlorine atom can be replaced by other nucleophiles, allowing for the synthesis of diverse derivatives.

- Oxidation and Reduction Reactions : The amino group can be oxidized to form nitro or nitroso derivatives, broadening its application scope.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds.

作用机制

The mechanism of action of methyl 4-amino-2-chloronicotinate depends on its specific application. In pharmaceuticals, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it could inhibit enzymes involved in inflammation or cancer cell proliferation. The molecular targets and pathways involved would vary based on the specific derivative or formulation used .

相似化合物的比较

Methyl nicotinate: Lacks the amino and chlorine substituents, used as a rubefacient in topical preparations.

Methyl 2-chloronicotinate: Lacks the amino group, used in various organic syntheses.

4-Amino-2-chloronicotinic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

Uniqueness: Methyl 4-amino-2-chloronicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

生物活性

Methyl 4-amino-2-chloronicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H8ClN3O2 and a molecular weight of approximately 189.61 g/mol. The compound features a chlorinated pyridine ring, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmaceutical Applications : It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

- Agrochemical Uses : The compound is explored for its potential in developing herbicides and pesticides, as it can disrupt specific biological pathways in plants and insects.

- Material Science : Research is ongoing regarding its use in synthesizing novel materials with unique electronic or optical properties.

The mechanism of action for this compound varies depending on its application. In pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways, such as inflammation or cancer cell proliferation. The specific molecular targets can include:

- Enzymatic Inhibition : The compound may inhibit enzymes that are crucial for the progression of inflammatory responses or tumor growth.

- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways that contribute to disease states.

Anticancer Activity

A study investigated the anticancer properties of this compound derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy.

| Compound Derivative | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound A | 15 | A549 (Lung) |

| This compound B | 22 | HeLa (Cervical) |

| This compound C | 30 | MCF-7 (Breast) |

Anti-inflammatory Effects

Another research study focused on the anti-inflammatory effects of this compound. It was found to reduce pro-inflammatory cytokine production in vitro, indicating its potential as an anti-inflammatory agent.

Toxicity and Safety Profile

Toxicity data suggest that while this compound has beneficial biological activities, caution must be exercised regarding its safety profile. Reports indicate potential skin irritation and serious eye irritation upon exposure . Further studies are needed to fully understand its toxicity mechanisms and safe usage levels.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-amino-2-chloronicotinate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification of precursor pyridine derivatives. For example, methyl esters of substituted nicotinic acids are often prepared using methanol under acidic catalysis (e.g., H₂SO₄) or via activation with carbodiimide reagents like EDC/HOBt . Optimization involves adjusting parameters such as temperature (50–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of reactants. Reproducibility requires strict control of anhydrous conditions and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyridine ring (e.g., δ ~8.5 ppm for aromatic protons, δ ~165 ppm for the ester carbonyl) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion ([M+H]⁺ at m/z 187) and fragmentation patterns .

- Elemental Analysis : To verify purity (>95%) and stoichiometry .

Discrepancies in spectral data should be cross-referenced with synthetic intermediates (e.g., unreacted starting materials) and validated against literature .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in ethanol or methanol. Stability studies require:

- pH-dependent assays : Hydrolysis of the ester group is accelerated under alkaline conditions (pH >10).

- Long-term storage : Store at −20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

Advanced Research Questions

Q. How can contradictory data in reported reaction yields for this compound synthesis be resolved?

- Methodological Answer : Contradictions often arise from:

- Impurity profiles : Side products (e.g., dechlorinated byproducts) may skew yield calculations. Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity .

- Moisture sensitivity : Trace water in reagents can reduce yields. Implement Karl Fischer titration for solvent dryness validation .

- Statistical validation : Replicate reactions (n ≥ 3) and apply ANOVA to assess variability .

Q. What strategies are effective for regioselective functionalization of this compound in medicinal chemistry applications?

- Methodological Answer : The 4-amino and 2-chloro groups offer distinct reactivity:

- Amino group : Acylation (e.g., acetyl chloride) or sulfonation at room temperature.

- Chlorine substitution : Pd-catalyzed cross-coupling (Suzuki, Heck) requires inert conditions and ligands like PPh₃ .

Regioselectivity is confirmed via NOESY NMR or X-ray crystallography. Competing reactions (e.g., ester hydrolysis) are minimized using dry THF and low temperatures (0–5°C) .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model:

- Electrostatic potential maps : Identify electron-deficient positions (e.g., C-5 in the pyridine ring).

- Transition state analysis : Compare activation energies for competing pathways (e.g., Cl vs. NH₂ substitution) .

Experimental validation involves synthesizing predicted intermediates and analyzing kinetics via UV-Vis spectroscopy .

Q. Data Analysis and Reporting

Q. What are the best practices for documenting experimental protocols and raw data to ensure reproducibility?

- Methodological Answer : Follow guidelines from scientific journals (e.g., Beilstein Journal of Organic Chemistry):

- Experimental section : Include reagent grades (e.g., ≥99%), instrument parameters (e.g., NMR frequency), and purification details .

- Supporting information : Provide raw spectral data (e.g., .jdx files), chromatograms, and crystallographic CIF files .

- Uncertainty reporting : Quantify errors (e.g., ±0.5% for melting points) and use SI units .

Q. How should researchers address conflicting melting point data for this compound across literature sources?

- Methodological Answer :

属性

IUPAC Name |

methyl 4-amino-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXYRAHPWYMGADU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。